The Original Discovery of Cinnamycin (Ro 09-0198): A Technical Guide
The Original Discovery of Cinnamycin (Ro 09-0198): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the original discovery of Cinnamycin, a tetracyclic polypeptide antibiotic also known as Ro 09-0198. It details the initial isolation, the producing microorganism, early characterization of its biological activity, and the foundational experiments that paved the way for its later structural elucidation and mechanistic understanding.
Initial Isolation and Producing Microorganism
Cinnamycin was first reported in 1952 by Benedict et al. from the Fermentation Division of the Northern Regional Research Laboratory. The antibiotic was isolated from the culture broth of a newly characterized actinomycete, Streptomyces cinnamoneus nov. sp.[1][2][3][4] This novel species was isolated from a soil sample in Japan.[3]
Fermentation Protocol
The production of Cinnamycin was achieved through submerged culture fermentation of Streptomyces cinnamoneus. While the original publication does not provide exhaustive detail on the fermentation medium, it is understood to be a complex medium designed to support the growth of Streptomyces and the production of secondary metabolites.
General Fermentation Parameters (based on typical Streptomyces fermentation):
-
Inoculum: A vegetative inoculum of S. cinnamoneus grown in a suitable seed medium.
-
Production Medium: A sterile liquid medium containing a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract), and inorganic salts.
-
Aeration and Agitation: The fermentation would have been conducted with aeration and agitation to ensure sufficient oxygen supply for the aerobic bacterium.
-
Temperature: Incubation at a temperature optimal for Streptomyces growth, typically around 28-30°C.
-
Fermentation Time: The duration of the fermentation would be determined by monitoring the antibiotic activity in the broth, likely over several days.
Isolation and Purification Protocol
The initial isolation and purification of Cinnamycin from the fermentation broth involved a multi-step process to separate the antibiotic from other broth constituents.
Experimental Workflow for Cinnamycin Isolation (based on early antibiotic purification techniques):
Caption: Initial isolation workflow for Cinnamycin.
Early Characterization and Biological Activity
The newly isolated Cinnamycin was subjected to a series of tests to determine its antimicrobial spectrum and basic chemical properties.
Antimicrobial Spectrum
Cinnamycin demonstrated a range of inhibitory activity, primarily against Gram-positive bacteria. The initial studies likely employed a serial dilution method to determine the minimum inhibitory concentration (MIC) against various microorganisms.
Table 1: Antimicrobial Spectrum of Cinnamycin (Qualitative Data from Early Reports)
| Microorganism | Activity |
| Bacillus subtilis | Yes |
| Mycobacterium tuberculosis | Yes |
| Gram-positive cocci | Yes |
| Gram-negative bacteria | No |
| Fungi | No |
Elucidation of the Core Structure
The complete chemical structure of Cinnamycin (Ro 09-0198) was not determined at the time of its initial discovery and required decades of advancements in analytical chemistry. The complex, tetracyclic structure containing unusual amino acids was eventually elucidated through extensive use of Nuclear Magnetic Resonance (NMR) spectroscopy by Kessler and his team in 1988. This was later revised in 1990 by Fredenhagen et al., who clarified the identity of certain amino acid residues.[5]
Early Mechanistic Insights
Initial investigations into the mechanism of action of Cinnamycin (Ro 09-0198) pointed towards its interaction with the cell membrane. Later, more focused studies in the late 1980s and early 1990s provided a clearer picture of its molecular target and inhibitory actions.
Specific Interaction with Phosphatidylethanolamine (PE)
A pivotal discovery in understanding Cinnamycin's mode of action was its highly specific interaction with phosphatidylethanolamine (PE), a key phospholipid component of bacterial and other cell membranes.[6][7] Choung et al. in 1988 demonstrated that Cinnamycin caused a permeability increase and aggregation in liposomes that contained PE, but not in those with other phospholipids like phosphatidylserine or phosphatidylinositol.[6] This specificity for PE is a cornerstone of its biological activity.[6]
Inhibition of Phospholipase A2
Further research revealed that Cinnamycin is a potent inhibitor of phospholipase A2 (PLA2).[5][8][9] Märki et al. in 1991 reported that Cinnamycin and related lantibiotics inhibited various phospholipase A2 enzymes with IC50 values around 1 µM when PE was used as a substrate.[8][10] No inhibition was observed with phosphatidylcholine as the substrate, reinforcing the idea that Cinnamycin's inhibitory effect is indirect, through the sequestration of the PE substrate.[8][11]
Signaling Pathway: Indirect Inhibition of Phospholipase A2 by Cinnamycin
Caption: Cinnamycin indirectly inhibits PLA2 by sequestering its substrate, PE.
Table 2: Quantitative Data on Cinnamycin's Biological Activity from Early Mechanistic Studies
| Parameter | Value | Reference |
| IC50 for Phospholipase A2 | ~1 µM | Märki et al., 1991[8] |
| Binding Stoichiometry to PE | 1:1 | Choung et al., 1988[6] |
Conclusion
The original discovery of Cinnamycin (Ro 09-0198) from Streptomyces cinnamoneus by Benedict and colleagues in 1952 marked the beginning of decades of research into this unique lantibiotic. While the initial studies laid the groundwork by identifying its antimicrobial properties and a method for its isolation, later investigations were crucial in unraveling its complex structure and its specific mechanism of action involving the binding of phosphatidylethanolamine and the indirect inhibition of phospholipase A2. This foundational work continues to inform the study of lantibiotics and their potential as therapeutic agents.
References
- 1. Cinnamycin, an antibiotic from Streptomyces cinnamoneus nov. sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reference [jcm.riken.jp]
- 3. Streptomyces cinnamoneus - Wikipedia [en.wikipedia.org]
- 4. Species: Streptomyces cinnamoneus [lpsn.dsmz.de]
- 5. Duramycins B and C, two new lanthionine containing antibiotics as inhibitors of phospholipase A2. Structural revision of duramycin and cinnamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. khu.elsevierpure.com [khu.elsevierpure.com]
- 7. Complex formation of peptide antibiotic Ro09-0198 with lysophosphatidylethanolamine: 1H NMR analyses in dimethyl sulfoxide solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mode of action of the lanthionine-containing peptide antibiotics duramycin, duramycin B and C, and cinnamycin as indirect inhibitors of phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Elucidating Duramycin’s Bacterial Selectivity and Mode of Action on the Bacterial Cell Envelope - PMC [pmc.ncbi.nlm.nih.gov]
